2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a 2-fluorobenzyl group, and a 3-methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as thiophene and pyrimidine derivatives.
Introduction of 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by the 2-fluorobenzyl moiety.
Attachment of 3-Methoxyphenylacetamide Moiety: The final step involves the coupling of the 3-methoxyphenylacetamide group to the thieno[3,2-d]pyrimidine core, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-((4-fluorobenzyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18FN3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-16-7-4-6-15(11-16)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |
InChI Key |
VBQGOYQKBTWLAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
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